
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes two 2-methylphenyl groups and a methylsulfanyl group attached to a 1,2,4-triazine ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the triazine ring. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining the desired purity and yield.
Análisis De Reacciones Químicas
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can convert it back to the corresponding thiol. Substitution reactions can occur at the aromatic rings or the triazine ring, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the particular application and the context in which the compound is used.
Comparación Con Compuestos Similares
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine can be compared with other similar compounds, such as other triazine derivatives. Similar compounds include 5,6-Bis(2-methylphenyl)-1,2,4-triazine and 5,6-Bis(2-methylphenyl)-3-(methylthio)-1,2,4-triazine. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
88300-09-8 |
|---|---|
Fórmula molecular |
C18H17N3S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
5,6-bis(2-methylphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C18H17N3S/c1-12-8-4-6-10-14(12)16-17(20-21-18(19-16)22-3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
Clave InChI |
QPTMWFAQYHCWSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(N=NC(=N2)SC)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

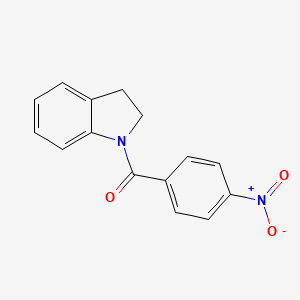
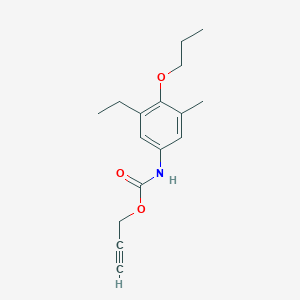
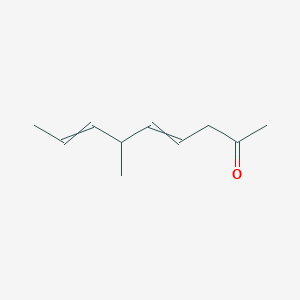
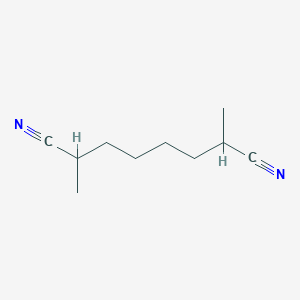

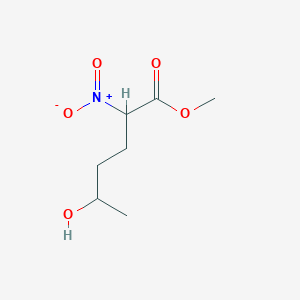
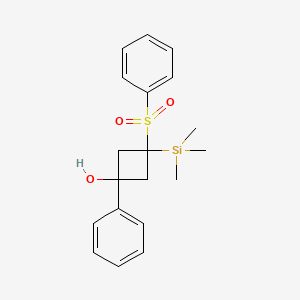




![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
